molecular formula C19H16N4O6S3 B2521968 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide CAS No. 899757-77-8

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide

Cat. No.: B2521968
CAS No.: 899757-77-8
M. Wt: 492.54
InChI Key: NQVXMQISJRMUEF-UHFFFAOYSA-N
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Description

  • The benzothiazolone is reacted with 2-aminothiazole in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the thiazole-substituted product.

  • Coupling to Form the Final Compound

    • The thiazole-substituted benzothiazolone is then coupled with 4-aminobenzenesulfonamide under mild conditions using a coupling agent to form the final product, 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide .

  • Industrial Production Methods

    In industrial settings, this compound can be produced using a continuous flow synthesis technique to enhance yield and purity while reducing production time. Optimization of reaction conditions such as temperature, pressure, and reagent concentrations is crucial to scale up the process efficiently.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide typically involves multiple steps:

    • Formation of the Benzothiazolone Moiety

      • Start with a substituted aniline which undergoes a sulfonylation reaction with chlorosulfonic acid to form a sulfonyl chloride intermediate.

      • This intermediate is then cyclized with sulfuryl chloride to yield the benzothiazolone core.

    Chemical Reactions Analysis

    Types of Reactions

    3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide: undergoes several types of chemical reactions, including:

    • Oxidation: : Can be oxidized using oxidizing agents like potassium permanganate to introduce further functional groups.

    • Reduction: : Reduction can be achieved using agents like lithium aluminium hydride, which may modify the sulfonyl group.

    • Substitution: : Undergoes nucleophilic substitution reactions, where functional groups on the thiazole ring or benzothiazolone moiety are substituted with various nucleophiles.

    Common Reagents and Conditions

    • Oxidation: : Potassium permanganate in acidic or basic medium.

    • Reduction: : Lithium aluminium hydride in anhydrous ether.

    • Substitution: : Nucleophiles like amines or alcohols in the presence of a suitable base.

    Major Products

    • Oxidation: : Formation of hydroxylated or carboxylated derivatives.

    • Reduction: : Conversion of sulfonyl groups to sulfides.

    • Substitution: : Derivatives with new functional groups replacing existing ones on the thiazole or benzothiazolone structures.

    Scientific Research Applications

    3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide: has a broad spectrum of applications:

    • Chemistry: : Used as a precursor in the synthesis of more complex organic molecules.

    • Biology: : Functions as a biochemical probe to study enzyme interactions and binding sites.

    • Medicine: : Investigated for its potential as an antimicrobial agent due to its unique molecular structure.

    • Industry: : Used in the production of polymers and other advanced materials due to its ability to form strong intermolecular interactions.

    Mechanism of Action

    The mechanism of action of this compound is largely defined by its ability to interact with biological macromolecules such as proteins and nucleic acids. The sulfonamide group can form strong hydrogen bonds with protein residues, while the thiazole and benzothiazolone moieties can engage in pi-stacking interactions with aromatic residues. These interactions enable the compound to inhibit enzymes or modulate signaling pathways, making it a valuable tool in biological research and potential therapeutic applications.

    Comparison with Similar Compounds

    3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide: can be compared to similar compounds such as:

    • Benzothiazole Derivatives: : Similar in structure but may lack the sulfonamide group, affecting their biological activity.

    • Thiazole Derivatives: : Possess thiazole rings but may not have the benzothiazolone moiety, resulting in different reactivity.

    • Sulfonamide Compounds: : Include the sulfonamide group but do not have the complex ring structures, leading to altered physical and chemical properties.

    By combining these different functional groups, This compound exhibits a unique set of properties that differentiate it from other related compounds, enhancing its utility in various scientific and industrial applications.

    Properties

    IUPAC Name

    N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H16N4O6S3/c24-17(9-11-23-18(25)15-3-1-2-4-16(15)32(23,28)29)21-13-5-7-14(8-6-13)31(26,27)22-19-20-10-12-30-19/h1-8,10,12H,9,11H2,(H,20,22)(H,21,24)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NQVXMQISJRMUEF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H16N4O6S3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    492.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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